molecular formula C10H9NO3 B8504992 3-Hydroxy-5-(3-methoxyphenyl)isoxazole

3-Hydroxy-5-(3-methoxyphenyl)isoxazole

Número de catálogo: B8504992
Peso molecular: 191.18 g/mol
Clave InChI: XJEFMVOXSPNIMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-5-(3-methoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a hydroxyl group at position 3 and a 3-methoxyphenyl group at position 3. The isoxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, is known for its versatility in drug design due to its electronic and steric properties . For instance, dihedral angles between the isoxazole ring and substituent phenyl groups in analogs range from 15.2° to 17.1°, influencing molecular packing and intermolecular interactions like C–H⋯π bonds .

Propiedades

Fórmula molecular

C10H9NO3

Peso molecular

191.18 g/mol

Nombre IUPAC

5-(3-methoxyphenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12)

Clave InChI

XJEFMVOXSPNIMQ-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC(=C1)C2=CC(=O)NO2

Origen del producto

United States

Comparación Con Compuestos Similares

Key Structural Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Dihedral Angles (°) Key Interactions References
3-Hydroxy-5-(3-methoxyphenyl)isoxazole –OH (C3), 3-MeO-C₆H₄ (C5) C₁₀H₉NO₃ 191.19 Not reported Hypothesized H-bonding
5-(3-Methoxyphenyl)-3-phenylisoxazole –Ph (C3), 3-MeO-C₆H₄ (C5) C₁₆H₁₃NO₂ 251.28 17.1 (Ph), 15.2 (MeO-Ph) C–H⋯π dimers
3-(3,4-Dimethoxyphenyl)-5-methoxyisoxazole 3,4-diMeO-Ph (C3), –OMe (C5) C₁₂H₁₃NO₄ 247.24 Not reported
5-Amino-3-(3-methoxyphenyl)isoxazole –NH₂ (C5), 3-MeO-C₆H₄ (C3) C₁₀H₁₀N₂O₂ 202.20 Not reported
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate –COOEt (C4), –Me (C5), –Ph (C3) C₁₄H₁₅NO₃ 245.28 Not reported

Key Observations:

  • Substituent Position and Electronic Effects : The 3-methoxyphenyl group in this compound introduces meta-substitution, which may alter electron distribution compared to para-substituted analogs (e.g., 3-Hydroxy-5-(4-methoxyphenyl)isoxazole) .
  • Functional Group Diversity: Replacement of the hydroxyl group with amino (e.g., 5-Amino-3-(3-methoxyphenyl)isoxazole) or ester groups (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) modifies hydrogen-bonding capacity and lipophilicity, impacting pharmacokinetics .

Representative Syntheses

Compound Name Key Reagents/Steps Yield Purification Method Reference
3-(3,4-Dimethoxyphenyl)-5-methoxyisoxazole Diazomethane methylation of isoxazolone, column chromatography (hexane/EtOAc) 76% Crystallization (Et₂O–hexane)
3-Benzyl-5-(2-iodophenyl)isoxazole Oxime condensation, InCl₃-catalyzed alkylation High Recrystallization (MeOH/H₂O)
5-(3-Methoxyphenyl)-3-phenylisoxazole Not explicitly detailed; likely via cyclization of β-diketones or nitrile oxides

Comparison :

  • The target compound’s hydroxyl group may necessitate protection/deprotection strategies during synthesis, unlike methoxy or amino derivatives, which are more stable under basic/acidic conditions.
  • Diazomethane (used in ) offers efficient methylation but poses safety risks, whereas InCl₃ catalysis () provides milder conditions for functionalization.

Physicochemical Properties

Solubility and Stability

  • This compound : The hydroxyl group enhances polarity, likely improving aqueous solubility compared to methoxy or phenyl analogs (e.g., 3-Methyl-5-phenylisoxazole, MW 159.18, likely more lipophilic) .
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate : The ester group may confer higher logP values, favoring membrane permeability but requiring metabolic activation (hydrolysis) for activity .

Pharmacological Profiles

Compound Type Reported Activities Mechanism/Target References
Isoxazole derivatives (general) Antifungal, antibacterial, neuroprotective AMPA/kainate receptor antagonism
5-(3-Methoxyphenyl)-3-phenylisoxazole Fungicidal, plant-growth regulation Unknown
3-Hydroxy analogs Antioxidant potential Free radical scavenging
5-Amino-3-(3-methoxyphenyl)isoxazole Tyrosinase inhibition Enzyme inhibition

Key Insights :

  • The hydroxyl group in this compound may enhance antioxidant activity via radical scavenging, whereas methoxy groups (e.g., in 3-(3,4-Dimethoxyphenyl)-5-methoxyisoxazole) could improve blood-brain barrier penetration for neuroprotective applications .
  • Amino-substituted derivatives (e.g., 5-Amino-3-(3-methoxyphenyl)isoxazole) show promise as enzyme inhibitors, leveraging hydrogen-bonding interactions .

Métodos De Preparación

Cyclocondensation of Propargyl Alcohol Derivatives with Hydroxylamine

A widely reported method involves the cyclocondensation of 3-(3-methoxyphenyl)prop-2-yn-1-ol with hydroxylamine derivatives. In a representative protocol, the propargyl alcohol derivative (2 mmol) reacts with N-iodosuccinimide (NIS, 2 mmol) and N-(9-fluorenylmethoxycarbonyl)hydroxylamine (2.1 mmol) in toluene (15 mL) at 111°C under sealed-tube conditions . Nickel(II) triflate (0.45 mmol) serves as the catalyst, enabling regioselective formation of the 5-isoxazole isomer over the 3-isomer (44% vs. 41% yield) .

Mechanistic Insights :
The reaction proceeds via halogen-mediated activation of the alkyne, followed by [3+2] cycloaddition with hydroxylamine. Nickel triflate facilitates polarization of the alkyne, enhancing electrophilicity at the β-carbon . The 3-methoxyphenyl group’s electron-donating nature directs cyclization to the 5-position, though competing coordination effects can lead to minor 3-isomer formation .

Optimization Data :

ParameterOptimal ValueImpact on Yield
Temperature111°C<50°C: <10%
Catalyst Loading22.5 mol%<10 mol%: <20%
Reaction Time5 h>7 h: Decomposition

Bromination-Condensation Sequential Synthesis

An alternative route involves bromination of α,β-unsaturated esters followed by condensation with hydroxylamine. In a scaled-up protocol, dimethyl fumarate undergoes photoflow bromination (450 nm LED, 25°C) to yield dibrominated intermediates, which react with hydroxyurea in THF at 60°C . While this method originally targets methyl 3-hydroxy-5-isoxazolecarboxylate, substituting the fumarate with 3-methoxyphenyl-substituted analogs could enable access to the target compound .

Safety Considerations :
Differential scanning calorimetry (DSC) of intermediates revealed exothermic decomposition above 180°C (ΔH = 480 J/g) . The OREOS (Oxygen balance/Rule of 6/Explosive functional group/Onset temperature/Scale) framework mandates strict temperature control during bromine handling and intermediate isolation .

Metal-Catalyzed [3+2] Cycloaddition

Transition-metal catalysis offers improved regiocontrol. A patent-pending method employs copper(I) iodide (10 mol%) with 3-methoxyphenyl nitrile oxide and acetylene derivatives in dichloromethane at 0–25°C . The nitrile oxide, generated in situ from hydroxamoyl chlorides, reacts with terminal alkynes to afford 3-hydroxy-5-aryl isoxazoles in 65–72% yield .

Substrate Scope Analysis :

Aryl GroupYield (%)Regioselectivity (5:3)
3-Methoxyphenyl689:1
4-Fluorophenyl718:1
2-Thienyl637:1

Hydroxylamine-Mediated Cyclization of Aldehydes

3-Methoxyphenylpropionaldehyde derivatives cyclize with hydroxylamine hydrochloride in ethanol under reflux (78°C, 8 h) to form dihydroisoxazole intermediates, which oxidize to the target compound using MnO₂ . While this method yields 58–62% of the desired product, over-oxidation to nitro compounds remains a challenge .

Purification Strategies :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) achieves >95% purity .

  • Recrystallization : Ethanol/water (7:3) at −20°C affords crystalline product (mp 142–144°C) .

Comparative Analysis of Methodologies

MethodYield (%)RegioselectivityScalabilitySafety Risk
Cyclocondensation 44ModerateLab-scaleLow
Bromination N/A*HighKilogramHigh
Metal Catalysis 68HighPilot-scaleModerate
Aldehyde Cyclization 60LowLab-scaleLow

*Yield data extrapolated from analogous substrates.

Q & A

Q. What are the most effective synthetic routes for 3-Hydroxy-5-(3-methoxyphenyl)isoxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cycloaddition reactions or functionalization of pre-existing isoxazole scaffolds. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a metal-free method to construct the isoxazole core (e.g., 5-(4-methoxyphenyl)-3-phenylisoxazole) with regioselectivity . Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethyl acetate), stoichiometry of reagents (e.g., nitrile oxides and alkynes), and temperature control during cyclization. Post-synthesis, purification via column chromatography and recrystallization (e.g., in ethyl acetate) enhances purity . For derivatives requiring hydroxylation, chlorination with phosphorus pentachloride followed by hydrolysis is a critical step .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • X-ray diffraction (XRD): Determines dihedral angles between aromatic rings (e.g., 17.1° between isoxazole and 3-methoxyphenyl groups) and bond lengths (e.g., C–N = 1.306 Å, N–O = 1.402 Å) to validate geometry .
  • NMR/IR spectroscopy: 1^1H NMR confirms substituent positions (e.g., methoxy protons at ~3.8 ppm), while IR identifies functional groups (e.g., O–H stretch at ~3200 cm1^{-1}) .
  • Mass spectrometry (HRMS): Verifies molecular weight (e.g., C10_{10}H9_{9}NO3_3 = 191.18 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers under dry, ventilated conditions away from light and heat (>25°C) to prevent decomposition .
  • Handling: Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of dust or vapors .
  • Spills/Exposure: Neutralize spills with inert adsorbents (e.g., vermiculite). For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the biological activity and reactivity of this compound derivatives?

Methodological Answer: DFT studies analyze electronic parameters (e.g., HOMO-LUMO gaps, dipole moments) to correlate with antioxidant or antibacterial activity. For example, lower HOMO-LUMO gaps in 3,4-disubstituted isoxazoles correlate with enhanced radical scavenging capacity . Molecular electrostatic potential (MESP) maps predict nucleophilic/electrophilic sites, guiding functionalization strategies . Docking simulations (e.g., with glutathione reductase) further validate binding affinities and inhibition mechanisms .

Q. What experimental strategies can resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values) across different studies on isoxazole derivatives?

Methodological Answer:

  • Standardized assays: Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response curves: Perform triplicate experiments with gradient concentrations (e.g., 1–100 µM) to ensure reproducibility .
  • Mechanistic studies: Compare inhibition types (e.g., competitive vs. uncompetitive) using Lineweaver-Burk plots. For example, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition against glutathione reductase, binding exclusively to the enzyme-substrate complex .

Q. What methodologies are used to investigate the interaction mechanisms between this compound and target enzymes like glutathione reductase?

Methodological Answer:

  • Kinetic assays: Measure enzyme activity under varying substrate/inhibitor concentrations to determine inhibition constants (KiK_i) .
  • Molecular dynamics (MD) simulations: Track binding stability over 100-ns trajectories to identify critical residues (e.g., Arg-37, Asp-58 in GR) involved in hydrogen bonding .
  • Site-directed mutagenesis: Validate computational predictions by mutating key residues and assessing activity loss .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the anti-inflammatory or anticancer properties of this compound?

Methodological Answer:

  • Substituent variation: Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance anti-inflammatory activity via COX-2 inhibition .
  • Bioisosteric replacement: Replace the methoxy group with trifluoromethyl (-CF3_3) to improve metabolic stability .
  • Pharmacophore modeling: Identify essential moieties (e.g., isoxazole core, hydroxyl group) using 3D-QSAR to prioritize synthetic targets .

Q. What are the challenges in scaling up metal-free synthetic routes for this compound while maintaining regioselectivity?

Methodological Answer:

  • Solvent optimization: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .
  • Catalyst recycling: Develop reusable organocatalysts (e.g., proline derivatives) to reduce costs in cycloaddition reactions .
  • Flow chemistry: Implement continuous flow systems to enhance heat/mass transfer and minimize byproducts during scale-up .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.